molecular formula C18H19NOS2 B1351775 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one

4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one

Cat. No.: B1351775
M. Wt: 329.5 g/mol
InChI Key: PCBSYWDZNGQTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, two phenylsulfanyl groups, and a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with good yields. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both dimethylamino and phenylsulfanyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c1-19(2)13-18(22-16-11-7-4-8-12-16)17(20)14-21-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSYWDZNGQTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)CSC1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.